
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one, also known as CEP-26401, is a novel pyrrolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders.
作用机制
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one acts as a positive allosteric modulator of mGluR5 by binding to a specific site on the receptor, known as the allosteric site. This binding enhances the activity of mGluR5, leading to increased synaptic transmission and plasticity in the brain. This mechanism of action is believed to underlie the therapeutic effects of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has been shown to have several biochemical and physiological effects, including increased synaptic transmission and plasticity, enhanced cognitive function, and reduced anxiety and depression-like behaviors. The compound has also been shown to have neuroprotective effects, protecting against neuronal damage and promoting neuronal survival.
实验室实验的优点和局限性
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to cross the blood-brain barrier. However, the compound also has some limitations, including its relatively short half-life and potential off-target effects.
未来方向
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one, including further studies on its therapeutic potential in various neurological and psychiatric disorders, as well as its potential use as a tool compound for studying the role of mGluR5 in synaptic transmission and plasticity. Additionally, further studies are needed to investigate the safety and tolerability of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one in humans, as well as its potential for drug development.
合成方法
The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one involves a multi-step process that starts with the reaction between 3,4-dimethylbenzaldehyde and 4-fluorophenylacetic acid to form 3-(4-fluorophenyl)-3-hydroxypropanoic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with 1-aminocyclohexane to form the azepane ring. The resulting compound is then treated with pyrrolidin-2-one to form 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one.
科学研究应用
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to selectively modulate the activity of mGluR5, which plays a crucial role in regulating synaptic transmission and plasticity in the brain.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O2/c1-17-6-11-23(13-18(17)2)28-16-21(14-24(28)29)25(30)27-12-4-3-5-20(15-27)19-7-9-22(26)10-8-19/h6-11,13,20-21H,3-5,12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYBCLDPMCHSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(4-Fluorophenyl)pyrazol-1-yl]-N-[1-(oxan-4-yl)pyrrolidin-3-yl]acetamide](/img/structure/B2421634.png)
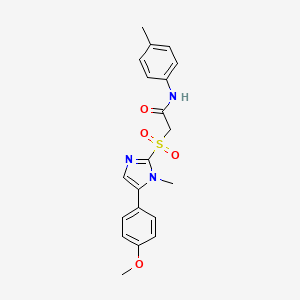

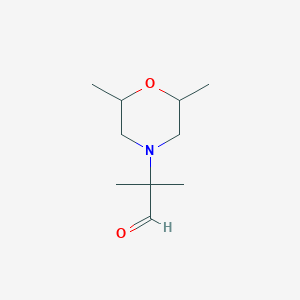
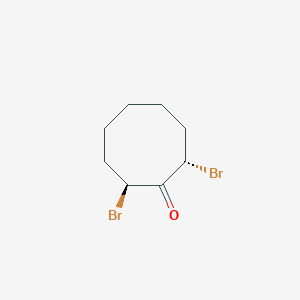
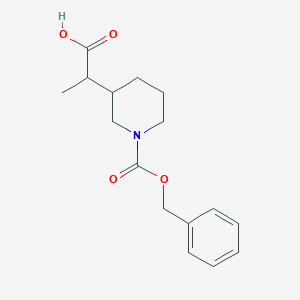
![2-(4-fluorobenzamido)-N-(4-fluorobenzyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2421642.png)
![(Z)-2-Cyano-N-[1-(5-fluoro-2-methoxyphenyl)ethyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421646.png)
![2-({1-[(oxan-3-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2421648.png)
![2-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]acetic acid;dihydrochloride](/img/structure/B2421649.png)
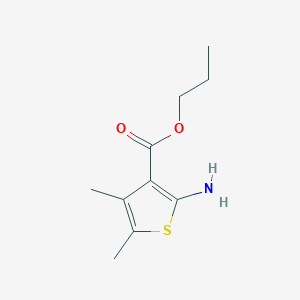
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2421652.png)
![N-[3-(benzimidazol-1-yl)propyl]prop-2-enamide](/img/structure/B2421653.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2421656.png)